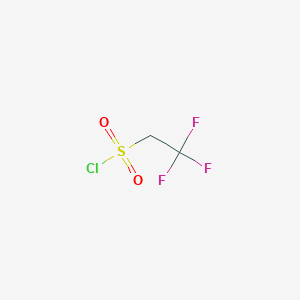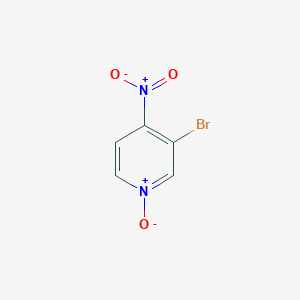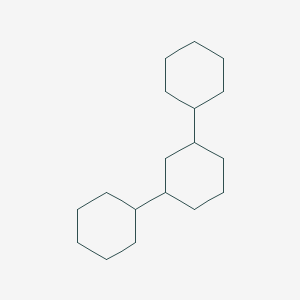
1,1':3',1''-Tercyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1':3',1''-Tercyclohexane, also known as TCH, is a cyclic hydrocarbon compound that has gained significant attention in the field of chemistry due to its unique structure and properties. TCH is a tricyclic system that consists of three cyclohexane rings fused together, and it has several applications in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,1':3',1''-Tercyclohexane is not well understood, but it is believed to act as a hydrophobic molecule that can interact with biological membranes and proteins. 1,1':3',1''-Tercyclohexane has been shown to have a high affinity for lipid bilayers and can cause changes in membrane fluidity and permeability.
Biochemische Und Physiologische Effekte
1,1':3',1''-Tercyclohexane has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1,1':3',1''-Tercyclohexane has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, 1,1':3',1''-Tercyclohexane has been shown to have antitumor properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1':3',1''-Tercyclohexane in lab experiments is its unique structure, which allows it to be used as a building block in the synthesis of complex organic molecules. 1,1':3',1''-Tercyclohexane is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 1,1':3',1''-Tercyclohexane is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,1':3',1''-Tercyclohexane in scientific research. One potential application is in the development of new drugs and pharmaceuticals. 1,1':3',1''-Tercyclohexane can be used as a building block in the synthesis of new drug candidates, and its unique properties may lead to the development of new drugs with improved efficacy and safety profiles. Additionally, 1,1':3',1''-Tercyclohexane can be used in the development of new materials, such as polymers and catalysts, which may have applications in a variety of industries. Finally, further research is needed to better understand the mechanism of action of 1,1':3',1''-Tercyclohexane and its potential applications in the field of medicine and biotechnology.
Conclusion
In conclusion, 1,1':3',1''-Tercyclohexane is a cyclic hydrocarbon compound with unique properties and structure that has several applications in the field of organic chemistry. It has been widely used in scientific research as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis. 1,1':3',1''-Tercyclohexane has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties, and has potential applications in the development of new drugs and materials. Further research is needed to better understand the mechanism of action of 1,1':3',1''-Tercyclohexane and its potential applications in the field of medicine and biotechnology.
Synthesemethoden
There are several methods for synthesizing 1,1':3',1''-Tercyclohexane, including the hydrogenation of 1,3-cyclohexadiene, the cyclization of 1,4-cyclohexadiene, and the Diels-Alder reaction between cyclopentadiene and 1,3-cyclohexadiene. The most commonly used method is the hydrogenation of 1,3-cyclohexadiene, which involves the addition of hydrogen gas to the double bonds of the cyclohexadiene ring under high pressure and temperature.
Wissenschaftliche Forschungsanwendungen
1,1':3',1''-Tercyclohexane has been widely used in scientific research due to its unique properties and structure. It has been used as a building block in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. 1,1':3',1''-Tercyclohexane has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction.
Eigenschaften
CAS-Nummer |
1706-50-9 |
|---|---|
Produktname |
1,1':3',1''-Tercyclohexane |
Molekularformel |
C18H32 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1,3-dicyclohexylcyclohexane |
InChI |
InChI=1S/C18H32/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h15-18H,1-14H2 |
InChI-Schlüssel |
JBQRJHVXZMSLNH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCCC(C2)C3CCCCC3 |
Kanonische SMILES |
C1CCC(CC1)C2CCCC(C2)C3CCCCC3 |
Andere CAS-Nummern |
1706-50-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



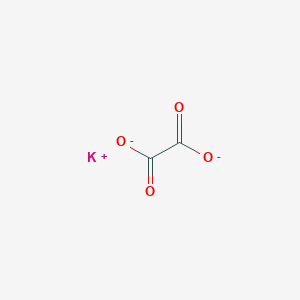
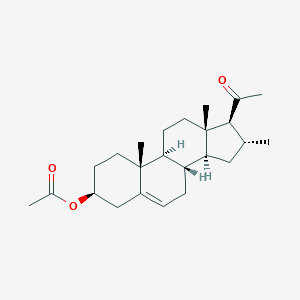
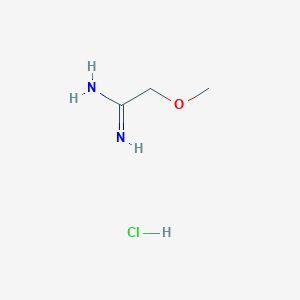
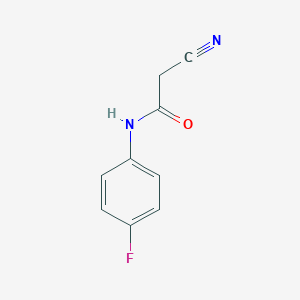
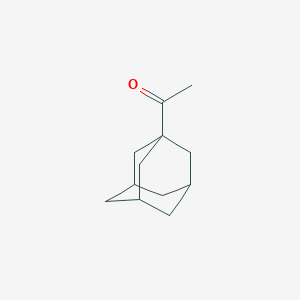
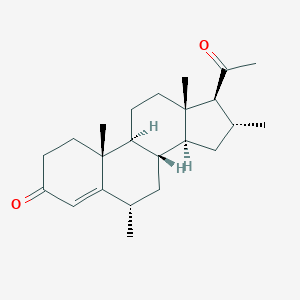
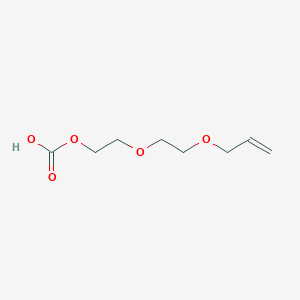
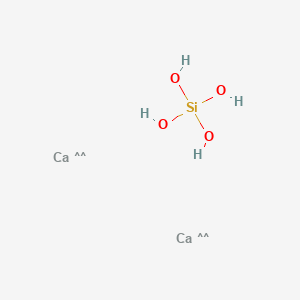
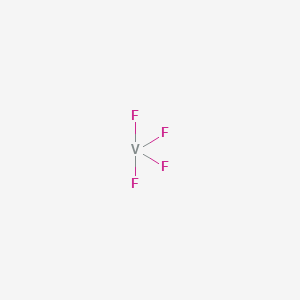
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
